methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core with pyrazole and pyridine rings. Key structural features include:
- 3-Methyl group: A simple alkyl substituent at position 3, common in this class to modulate steric and electronic effects.
- 6-(p-Tolyl): A para-methylphenyl group at position 6, contributing to lipophilicity and π-π stacking interactions.
- 4-Carboxylate ester: A methyl ester at position 4, often used as a prodrug moiety to improve bioavailability.
While direct synthetic or analytical data for this compound are absent in the provided evidence, its structure suggests synthesis routes analogous to those in and , such as condensation of aldehydes with aminopyrazoles in ionic liquids (e.g., [bmim][BF4]) .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12-4-6-14(7-5-12)17-10-16(20(24)27-3)18-13(2)22-23(19(18)21-17)15-8-9-28(25,26)11-15/h4-7,10,15H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAWBHHGMODJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The sulfur-containing tetrahydrothiophene ring can be introduced through a thiol-ene reaction or by using sulfur-containing reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis and Derivatives
The methyl ester at position C4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This intermediate serves as a precursor for further functionalization:
-
Hydrolysis :
| Reaction Conditions | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux | 78–85 | |
| Basic hydrolysis | 1 M NaOH, 60°C | 82–88 |
The carboxylic acid can subsequently form amides or undergo decarboxylation. For example, coupling with 4-fluorophenylamine via EDC/HOBt yields the carboxamide derivative, a structural motif observed in related pyrazolo[3,4-b]pyridines with enhanced biological activity .
Nucleophilic Aromatic Substitution
The electron-deficient pyrazolo[3,4-b]pyridine core facilitates substitution reactions at electrophilic positions (C5/C6), though steric hindrance from the p-tolyl group at C6 limits reactivity at this site.
-
C5 Functionalization :
Sulfone Ring Reactivity
The 1,1-dioxidotetrahydrothiophene moiety exhibits limited reactivity under standard conditions but participates in ring-opening reactions under strong nucleophiles:
-
Ring-Opening :
Cross-Coupling Reactions
The p-tolyl group at C6 participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki–Miyaura Coupling :
| Substrate | Boronic Acid | Yield (%) | Reference |
|---|---|---|---|
| 6-(p-Tolyl) derivative | 4-Methoxyphenyl | 72 | |
| 6-(p-Tolyl) derivative | 3-Nitrophenyl | 65 |
Cyclization and Heterocycle Formation
The pyrazolo[3,4-b]pyridine core participates in annulation reactions to form fused heterocycles:
-
Triazole Hybrid Synthesis :
Oxidation and Reduction
-
Methyl Group Oxidation :
-
Sulfone Reduction :
-
Not observed under standard reducing agents (e.g., LiAlH₄), preserving the sulfone’s electron-withdrawing effects.
-
Metabolic Reactions
In vitro studies highlight the compound’s stability against cytochrome P450 enzymes, with primary metabolic pathways involving:
-
Esterase-Mediated Hydrolysis : Conversion to the carboxylic acid (t₁/₂ = 4.2 hr in human liver microsomes).
-
Aromatic Hydroxylation : Minor pathway at the p-tolyl group (∼15% metabolite yield).
Scientific Research Applications
Activation of GIRK Channels
One of the primary applications of this compound is its role as an activator of GIRK channels. These channels are crucial in regulating neuronal excitability and neurotransmitter release. Activation leads to hyperpolarization of neurons, which can be beneficial in treating conditions such as epilepsy and anxiety disorders. In vitro studies have demonstrated that methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits nanomolar potency as a GIRK channel activator, indicating its effectiveness in modulating ion channel activity .
Metabolic Stability
The compound has shown significant metabolic stability compared to traditional urea-based compounds used for similar purposes. This stability is attributed to its unique structural components that enhance its interaction with biological targets while minimizing degradation .
Potential Therapeutic Applications
Due to its ability to modulate neuronal activity through GIRK channel activation, this compound is being investigated for potential therapeutic applications in:
- Neurological Disorders : Such as epilepsy and anxiety.
- Cardiovascular Diseases : By influencing heart rate and rhythm through ion channel modulation.
The ability to chemically modify the compound further enhances its therapeutic potential by improving efficacy or reducing side effects .
Key Steps in Synthesis
- Formation of Pyrazolo[3,4-b]pyridine Core : Utilizing appropriate precursors to construct the bicyclic structure.
- Introduction of Functional Groups : Adding methyl and p-tolyl groups through selective reactions.
- Incorporation of Dioxidotetrahydrothiophene Moiety : This step is crucial for enhancing the compound's biological activity.
Biological Evaluation
Interaction studies have focused on the binding affinity of this compound with GIRK channels. Techniques such as radiolabeled ligand binding assays and electrophysiological recordings are employed to assess the effectiveness of the compound in activating these channels .
Case Studies
Several studies have documented the biological activities associated with this compound:
- Study on Neuronal Excitability : Demonstrated that activation of GIRK channels by this compound led to significant changes in neuronal firing patterns.
- Therapeutic Efficacy in Animal Models : Evaluated the potential benefits in models of epilepsy and anxiety, showing promising results in reducing seizure frequency and anxiety-like behaviors.
Mechanism of Action
The exact mechanism of action of this compound depends on its biological target. For instance, if it interacts with specific enzymes or receptors, it may inhibit or activate these targets, leading to a biological response. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
Position 1 Substituents: The target’s sulfone group (vs. phenyl, ethyl, or fluorophenyl in others) increases polarity and may improve solubility in aqueous media .
Position 6 Substituents :
- The p-tolyl group in the target and 938001-15-1 provides moderate lipophilicity compared to electron-deficient groups (e.g., 4-nitrophenyl in ) or heteroaromatics (e.g., thiophene in ) .
Position 4 Functional Groups :
- Methyl carboxylate (target and ) is a common prodrug strategy, whereas carbohydrazide (938001-15-1) could enable chelation or hydrogen bonding .
Core Heterocycle :
- Pyrazolo[3,4-b]pyridine (target, 3d, 938001-15-1, ) vs. imidazo[1,2-a]pyridine (): The former has a pyrazole ring, offering distinct hydrogen-bonding and aromatic stacking profiles .
Research Findings and Implications
Spectroscopic Trends:
- NMR: The target’s sulfone group would deshield adjacent protons, causing distinct δH shifts (e.g., CH2 groups near sulfone at δ 3.5–4.5 ppm) compared to non-sulfonated analogs .
- MS: The molecular ion ([M+H]+) would differ by ~64 Da from non-sulfonated analogs due to the SO2 group.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its interaction with G protein-gated inwardly rectifying potassium channels (GIRK), its pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 468.57 g/mol. The compound features a pyrazolo[3,4-b]pyridine core along with various functional groups that enhance its lipophilicity and biological activity.
Activation of GIRK Channels
Research indicates that this compound acts as an activator of GIRK channels , which are crucial for regulating neuronal excitability and neurotransmitter release. Activation of these channels has implications for treating neurological disorders such as epilepsy and anxiety disorders. The compound's ability to modulate neuronal activity positions it as a promising candidate for further pharmacological development .
Therapeutic Potential
The unique structure of this compound allows for various potential therapeutic applications:
- Neurological Disorders : Its modulation of GIRK channels suggests potential use in treating epilepsy and anxiety.
- Cardiovascular Health : Compounds with similar structures have shown promise in managing cardiovascular conditions by influencing potassium channel activity.
- Antimicrobial Activity : Some derivatives have demonstrated activity against pathogens, indicating potential use in infectious disease treatment .
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of pyrazolo[3,4-b]pyridine derivatives. Notably, the steric bulkiness and hydrophobic characteristics significantly influence their biological activity. For example, modifications at specific positions on the pyrazolo ring have yielded compounds with enhanced efficacy against various biological targets .
| Compound | Activity | Reference |
|---|---|---|
| 10f | Effective in reducing plasma triglycerides | |
| Various derivatives | Antituberculotic properties | |
| Pyrazolo derivatives | Inhibitors of PDE4B |
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound maintains significant stability in liver microsome assays, indicating favorable metabolic characteristics. Additionally, the compound has shown promising results in activating GIRK channels in cellular models .
Q & A
Q. What are the established synthetic routes for methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
A multi-component approach is commonly employed, leveraging pyrazole-fused heterocyclic systems as intermediates. For example, analogous compounds are synthesized via cyclocondensation of substituted pyrazole-4-carbaldehydes with hydrazine derivatives under reflux in ethanol or acetic acid (e.g., Scheme 3 in ). Ionic liquids like [bmim][BF4] are also used to facilitate one-pot reactions involving aldehydes, ethyl cyanoacetate, and aminopyrazoles at 80°C, yielding pyrazolo[3,4-b]pyridine derivatives (see General Procedure in ). Key steps include optimizing molar ratios (1:1 for aldehyde and ethyl cyanoacetate) and catalyst selection (FeCl₃·6H₂O for cyclization) .
Q. How is the structural integrity of this compound validated in academic studies?
Characterization relies on spectroscopic and spectrometric methods:
- 1H/13C NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyls (δ 165–170 ppm) confirm substitution patterns. For example, NH protons in pyrazolo[3,4-b]pyridines appear as broad singlets (br s) .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, with deviations <0.1% from calculated values.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical compositions .
Advanced Research Questions
Q. How do substituent variations (e.g., p-tolyl vs. nitrophenyl) impact reactivity and bioactivity?
Substituents influence electronic and steric properties, altering binding affinity and metabolic stability. For instance:
Comparative studies using isothermal titration calorimetry (ITC) or X-ray crystallography are recommended to quantify substituent effects .
Q. What methodological strategies resolve contradictions in thermal stability data across studies?
Discrepancies in thermal decomposition temperatures (Td) may arise from polymorphic forms or impurity profiles. To address this:
- DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to identify phase transitions.
- PXRD : Use powder X-ray diffraction to detect crystalline vs. amorphous forms.
- Purification : Recrystallize the compound using solvents like ethanol/DMF mixtures to eliminate impurities affecting stability .
Q. What are the challenges in optimizing regioselectivity during pyrazole ring functionalization?
Competing pathways (N1 vs. N2 alkylation) can reduce yields. Strategies include:
- Directing Groups : Introduce electron-donating groups (e.g., methyl at C3) to steer electrophilic substitution.
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to selectively modify the p-tolyl moiety.
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor kinetic products .
Methodological Notes
- Synthetic Optimization : Replace traditional solvents (e.g., DMF) with ionic liquids ([bmim][BF4]) to enhance reaction efficiency and reduce waste .
- Data Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d6) and report coupling constants (J values) to aid cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
